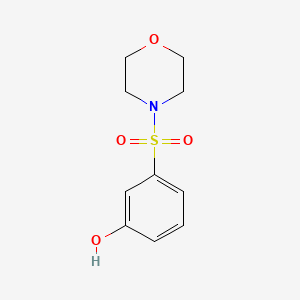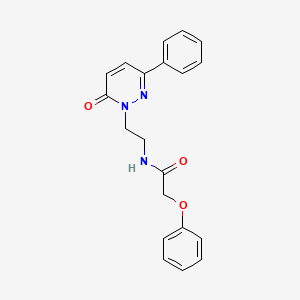
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide, also known as OPA-15406, is a chemical compound that has been synthesized for scientific research purposes. OPA-15406 is a novel small molecule that has shown potential in various fields of research, including cancer treatment, inflammation, and cardiovascular diseases.
Scientific Research Applications
Synthesis and Pharmacological Assessment
Researchers have synthesized novel acetamide derivatives, including types that share structural similarities with N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide, aiming to evaluate their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These studies involve multi-step syntheses starting from Leuckart reaction and evaluating the biological activities of the synthesized compounds, demonstrating the potential therapeutic applications of such compounds in medicine (P. Rani et al., 2016).
Mechanism and Kinetics in Drug Synthesis
Research on N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, involves chemoselective monoacetylation to understand the reaction mechanism and kinetics. This work, focused on optimizing the synthesis process for pharmacologically active compounds, highlights the importance of selecting appropriate acyl donors and controlling reaction conditions for achieving desired outcomes, which can be applicable to synthesizing related compounds (Deepali B Magadum & G. Yadav, 2018).
Antibacterial Activity of Novel Compounds
The synthesis and evaluation of novel thieno[2,3-c]pyridazines, starting from specific pyridazine compounds, for their antibacterial activities represent another application of similar chemical frameworks. This research not only contributes to the development of new antibacterial agents but also provides insights into the structure-activity relationships that govern the antibacterial efficacy of such compounds (A. S. Al-Kamali et al., 2014).
Molecular Dynamics and Antiproliferative Activity
Studies on novel diphenyl ethers, related in structural complexity and functional groups to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide, have shown significant activities against various cancer cell lines. The research includes molecular docking and dynamics simulation studies, providing a deeper understanding of the interaction between such compounds and biological targets, potentially guiding the design of new anticancer agents (A. Khade et al., 2019).
Oxazolidinone Antibacterial Agents
The development of novel oxazolidinone analogs demonstrates the role of chemical synthesis in creating new antibacterial agents. These compounds, through a unique mechanism of bacterial protein synthesis inhibition, offer potential applications in treating various bacterial infections, showcasing the broader implications of synthesizing and studying compounds with functionalities akin to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide (G. Zurenko et al., 1996).
properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(15-26-17-9-5-2-6-10-17)21-13-14-23-20(25)12-11-18(22-23)16-7-3-1-4-8-16/h1-12H,13-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHXAIYLZZZTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

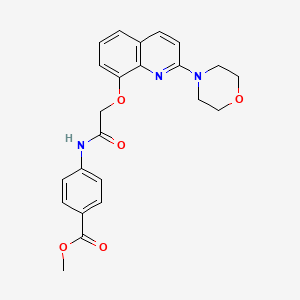
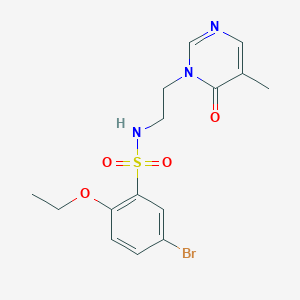
![N-(3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2676577.png)



![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide](/img/structure/B2676583.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2676584.png)
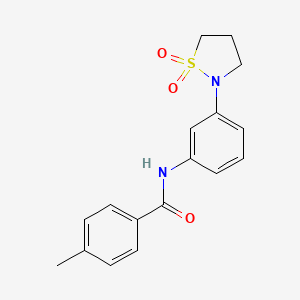
![(2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine](/img/structure/B2676587.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2676590.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2676591.png)

